molecular formula C10H8N2O3S2 B3023403 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone CAS No. 532951-91-0

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone

Cat. No.: B3023403
CAS No.: 532951-91-0
M. Wt: 268.3 g/mol
InChI Key: OCUJHKVWCDVONX-UHFFFAOYSA-N
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Description

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and a thioacetone substituent at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the versatile applications of benzothiazole derivatives .

Properties

IUPAC Name

1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJHKVWCDVONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407242
Record name STK032378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532951-91-0
Record name STK032378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thioacetone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-[(6-Amino-1,3-benzothiazol-2-YL)thio]acetone.

Scientific Research Applications

Medicinal Chemistry

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone has been explored for its potential as an antimicrobial agent. Studies have shown that compounds containing benzothiazole moieties exhibit significant antibacterial and antifungal activities. The nitro group in the compound enhances its reactivity and biological activity, making it a candidate for further development in pharmaceuticals.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole showed promising results against various bacterial strains, highlighting the importance of substituents like nitro groups in enhancing efficacy .

Material Science

The compound's thioacetone functional group allows it to participate in various chemical reactions, making it useful in the synthesis of polymers and other materials. Its ability to form stable complexes with metals can be exploited in developing new materials with specific properties.

Data Table: Potential Applications in Material Science

Application AreaDescription
Polymer SynthesisUsed as a monomer or co-monomer in polymerization reactions.
Metal ComplexationForms stable complexes with transition metals for catalysis or materials development.

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a reagent in analytical methods such as spectrophotometry and chromatography. It can be used to detect and quantify specific analytes based on its reactivity and spectral properties.

Case Study : In a recent analytical study, the compound was utilized as a derivatizing agent for the detection of amino acids through HPLC, demonstrating its utility in enhancing the sensitivity and specificity of analytical assays .

Mechanism of Action

The mechanism of action of 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins involved in disease pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The substitution pattern on the benzothiazole ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent on Benzothiazole Attached Group Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone 6-Nitro Thioacetone C10H9N3O3S2 299.33 High reactivity due to nitro group; potential bioactivity
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-Methoxy Acetamide (Adamantyl) C20H24N2O2S 356.48 Medicinal applications (e.g., enzyme inhibition); crystalline H-bonding networks
N-[2-(Methylamino)-1,3-benzothiazol-6-yl]acetamide 6-Nitro, 2-Methylamino Acetamide C10H11N3OS 221.28 Enhanced solubility; biochemical probe potential

Key Observations :

  • Nitro vs. Methoxy : The nitro group (electron-withdrawing) in the target compound contrasts with the methoxy group (electron-donating) in ’s derivative, leading to divergent electronic profiles. This affects reactivity in substitution reactions and binding affinity in biological targets.
  • Thioacetone vs. Acetamide : The thioacetone group in the target compound introduces sulfur-based hydrophobicity and metabolic stability compared to the acetamide group in ’s compound, which participates in H-bonding interactions critical for crystal packing .

Functional Group Variations at the 2-Position

The nature of the substituent at the 2-position of benzothiazole influences applications:

Compound Name Attached Group Key Features Applications Reference
This compound Thioacetone Sulfur-based hydrophobicity; moderate polarity Intermediate for bioorthogonal chemistry
(E)-6-Nitro-2-(4-azidostyryl)-1,3-benzothiazole Styryl-azide Photoaffinity labeling; bioorthogonal probes Chemical biology tools
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl-acetamide Rigid adamantyl moiety; H-bonding capability Enzyme inhibition; crystallography

Key Observations :

  • Thioacetone vs. Styryl-Azide : The thioacetone group lacks the photoreactive azide functionality seen in ’s compound, limiting its use in click chemistry but enhancing stability under physiological conditions.
  • Adamantyl vs. Thioacetone : The adamantyl group in ’s compound enhances rigidity and hydrophobic interactions, making it suitable for enzyme active-site binding, whereas the thioacetone group may improve membrane permeability .

Phenylthioacetone Derivatives

Replacing the benzothiazole core with substituted phenyl groups simplifies the structure but reduces bioactivity:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Boiling Point (°C) Applications Reference
1-[(4-Chlorophenyl)thio]acetone 4-Chloro C9H9ClOS 200.68 274.2 Chemical intermediate
(4-Methylphenylthio)acetone 4-Methyl C10H12OS 180.27 96–98 (at 0.1 mmHg) Solvent; synthesis precursor

Key Observations :

  • Benzothiazole vs. Phenyl : The benzothiazole core in the target compound provides a heterocyclic scaffold for π-π stacking and hydrogen bonding, absent in phenylthioacetones. This difference likely enhances biological target engagement .
  • Physical Properties : Phenylthioacetones exhibit lower molecular weights and higher volatility (e.g., boiling point of 274.2°C for the chlorophenyl derivative vs. >300°C estimated for the benzothiazole analog) due to reduced molecular complexity .

Biological Activity

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3S2C_{10}H_{8}N_{2}O_{3}S_{2} with a molar mass of 268.31 g/mol. Its physical properties include a predicted density of 1.49 g/cm³ and a boiling point around 440.4°C . The compound's structure features a thiazole ring fused with a benzene ring, which is characteristic of many biologically active compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones . This process can be optimized through various reaction conditions to improve yield and purity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal properties, making it a candidate for further drug development.

Anticancer Activity

The compound has been evaluated for its anticancer potential against several tumor cell lines. In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), it exhibited moderate to high cytotoxicity . The selective cytotoxicity against tumorigenic cells compared to normal cells suggests a promising therapeutic index for further exploration .

Enzyme Inhibition

This compound has also been studied for its role in inhibiting specific enzymes involved in disease pathways. Similar compounds have been reported to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives found that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against tested bacterial strains . This positions it as a potent antimicrobial agent worthy of further investigation.

Study 2: Anticancer Activity Assessment

In another study assessing the anticancer properties of benzothiazole derivatives, this compound was found to have an EC50 value ranging from 28 to 290 ng/mL against various cancer cell lines . These results highlight its potential as an anticancer agent.

Potential Applications

Given its diverse biological activities, this compound holds promise in multiple therapeutic areas:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs : Formulation of targeted therapies for specific cancer types.
  • Anti-inflammatory Medications : Creation of drugs aimed at reducing inflammation through enzyme inhibition.

Q & A

Q. What are the established synthetic routes for 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone?

The compound can be synthesized via condensation reactions between 6-nitro-1,3-benzothiazole-2-thiol and α-haloketones. For example, refluxing 6-nitro-1,3-benzothiazole-2-thiol with α-chloroacetone in acetone using potassium carbonate (K₂CO₃) as a base yields the target compound. Reaction optimization typically involves monitoring by TLC and purification via recrystallization from ethanol or methanol .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra confirm substitution patterns and regiochemistry. For instance, aromatic protons in the benzothiazole ring appear as doublets (δ 7.5–8.0 ppm), while the thioacetone methyl groups resonate near δ 2.1–2.5 ppm .
  • Infrared (IR) Spectroscopy : Stretching frequencies for the nitro group (1520–1350 cm1^{-1}) and thioketone (C=S, ~1250 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–S bond: ~1.75 Å) and intermolecular interactions like hydrogen bonds (N–H⋯N, ~2.8 Å) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits inhibitory activity against low-molecular-weight protein tyrosine phosphatase (LMWPTP), with a reported KiK_i value of ~1.00 μM. Biological assays involve incubating the compound with recombinant LMWPTP and measuring residual enzyme activity using p-nitrophenyl phosphate (pNPP) as a substrate. Dose-response curves (0–50 μM) are analyzed to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Discrepancies in NMR or IR data can arise from solvent effects, tautomerism, or crystallographic packing. To address this:

  • Perform solvent-dependent NMR studies (e.g., DMSO-d6_6 vs. CDCl3_3) to assess conformational flexibility.
  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with experimental results.
  • Validate via cross-technique analysis (e.g., combining X-ray crystallography with solid-state IR) to confirm structural assignments .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., LMWPTP). For example, the nitro group may form hydrogen bonds with Arg49^{49} in the enzyme’s active site .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to identify critical binding residues .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like Hammett constants (σ) for the nitro group to correlate electronic effects with inhibitory potency .

Q. How can crystallization conditions be optimized for high-resolution X-ray diffraction studies?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures to grow single crystals via slow evaporation.
  • Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hours) enhances crystal quality.
  • Additive Use : Introduce trace acetic acid or hexane to induce nucleation.
  • Refinement Tools : SHELXL (for small molecules) or PHENIX (for macromolecular complexes) refine structures, with R-factors < 0.05 indicating high accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone
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1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone

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